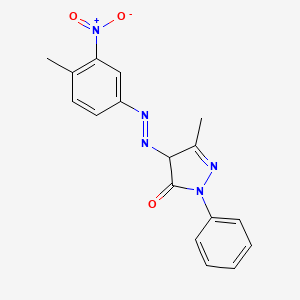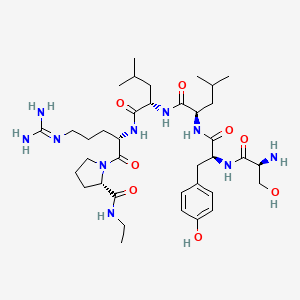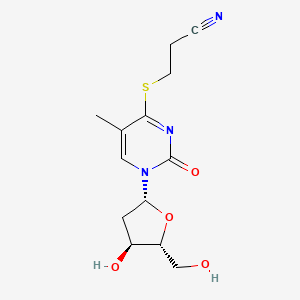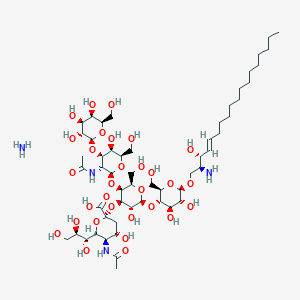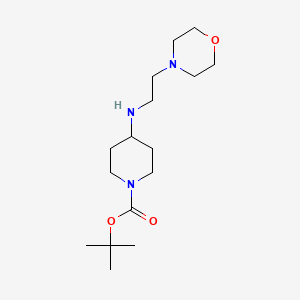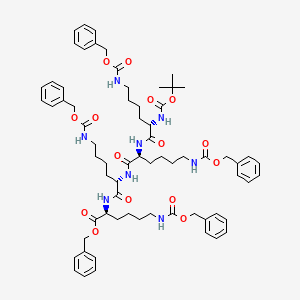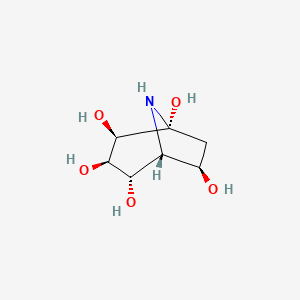
卡利斯丁 C2
描述
Calystegine C2 is a polyhydroxylated nortropane alkaloid, primarily found in plants belonging to the Convolvulaceae and Solanaceae families . It is part of the calystegine group, which are known for their potent glycosidase inhibitory activities . These compounds have garnered significant interest due to their potential therapeutic applications and unique chemical properties.
科学研究应用
Calystegine C2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is known for its strong glycosidase inhibitory activity, making it a valuable tool in studying carbohydrate metabolism and related diseases . In medicine, calystegine C2 has been investigated for its potential to modulate metabolic activity and reduce oxidative stress in hyperglycemic conditions . Additionally, it has applications in the study of plant alkaloid biosynthesis and the development of new therapeutic agents .
作用机制
Target of Action
Calystegine C2, a type of polyhydroxylated nortropane alkaloid, primarily targets the enzyme β-glucocerebrosidase . This enzyme plays a crucial role in the breakdown of glucocerebroside, a type of fat molecule, into glucose and ceramide . The inhibition of β-glucocerebrosidase by Calystegine C2 can lead to the accumulation of glucocerebroside, which is associated with certain metabolic disorders .
Mode of Action
Calystegine C2 acts as a competitive inhibitor of β-glucocerebrosidase . It binds to the active site of the enzyme, preventing the normal substrate, glucocerebroside, from binding . This inhibits the enzyme’s activity and disrupts the normal breakdown of glucocerebroside .
Biochemical Pathways
The inhibition of β-glucocerebrosidase by Calystegine C2 affects the metabolic pathway of glucocerebroside . This can lead to the accumulation of glucocerebroside in cells, particularly in macrophages, leading to cell dysfunction . Additionally, Calystegine C2 has been shown to promote the AKT/PI3K/mTOR pathway, which is involved in cell survival and proliferation .
Pharmacokinetics
Like other small molecule inhibitors, it is likely that calystegine c2 is absorbed into the bloodstream after administration, distributed throughout the body, metabolized by liver enzymes, and excreted in urine or feces .
Result of Action
The primary result of Calystegine C2’s action is the inhibition of β-glucocerebrosidase and the subsequent accumulation of glucocerebroside in cells . This can lead to cell dysfunction and contribute to the development of metabolic disorders . Additionally, the promotion of the AKT/PI3K/mTOR pathway by Calystegine C2 can enhance cell survival and proliferation .
Action Environment
The action of Calystegine C2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Calystegine C2, potentially influencing its ability to bind to β-glucocerebrosidase . Additionally, the presence of other substances in the body, such as drugs or dietary components, could potentially interact with Calystegine C2 and affect its action .
生化分析
Biochemical Properties
Calystegine C2 plays a significant role in biochemical reactions due to its ability to inhibit glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. Calystegine C2 interacts with several glycosidases, including α-galactosidase, β-glucosidase, and α-glucosidase. These interactions are typically competitive, where Calystegine C2 binds to the active site of the enzyme, preventing the substrate from accessing the site . This inhibition can lead to the accumulation of glycosylated intermediates, affecting various metabolic pathways.
Cellular Effects
Calystegine C2 has been shown to influence various cellular processes. In human adipose-derived stromal stem cells, Calystegine C2 improves metabolic activity under hyperglycaemic conditions by reducing oxidative and endoplasmic reticulum stress, inflammation, and promoting the AKT/PI3K/mTOR pathway . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a potential therapeutic agent for conditions like diabetes and metabolic syndrome.
Molecular Mechanism
The molecular mechanism of Calystegine C2 involves its binding interactions with glycosidases, leading to enzyme inhibition. By occupying the active site of these enzymes, Calystegine C2 prevents the hydrolysis of glycosidic bonds, thereby inhibiting the enzyme’s activity . This inhibition can result in changes in gene expression and metabolic flux, as the accumulation of glycosylated intermediates can signal the cell to adjust its metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calystegine C2 can change over time. Studies have shown that Calystegine C2 is relatively stable and does not degrade quickly . Long-term exposure to Calystegine C2 in cell cultures has demonstrated sustained inhibition of glycosidase activity, leading to prolonged effects on cellular metabolism and function. The exact temporal dynamics can vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of Calystegine C2 vary with different dosages in animal models. At low doses, Calystegine C2 effectively inhibits glycosidase activity without causing significant toxicity . At higher doses, toxic effects such as lysosomal storage toxicity can occur due to the accumulation of glycosylated intermediates . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Calystegine C2 is involved in several metabolic pathways, primarily through its inhibition of glycosidases. This inhibition affects carbohydrate metabolism by preventing the breakdown of glycosidic bonds, leading to the accumulation of glycosylated intermediates . Calystegine C2 also interacts with enzymes and cofactors involved in the AKT/PI3K/mTOR pathway, influencing cellular metabolism and signaling .
Transport and Distribution
Within cells and tissues, Calystegine C2 is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, such as the endoplasmic reticulum and lysosomes. The distribution of Calystegine C2 can affect its activity and function, as its inhibitory effects on glycosidases are dependent on its concentration and localization within the cell.
Subcellular Localization
Calystegine C2 is primarily localized in the endoplasmic reticulum and lysosomes . This subcellular localization is crucial for its activity, as it allows Calystegine C2 to effectively inhibit glycosidases that are active in these compartments. The targeting of Calystegine C2 to specific organelles may be mediated by post-translational modifications or interactions with targeting signals that direct it to these locations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of calystegine C2 involves multiple steps, starting from carbohydrate derivatives. One of the key steps in the synthesis is the construction of a cycloheptanone intermediate via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction . This reaction involves the use of an aldehyde containing a Z-vinyl iodide, which is obtained through the Stork olefination of another aldehyde derived from carbohydrate starting materials .
Industrial Production Methods: While specific industrial production methods for calystegine C2 are not extensively documented, the general approach involves the use of advanced organic synthesis techniques and the optimization of reaction conditions to achieve high yields and purity .
化学反应分析
Types of Reactions: Calystegine C2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of calystegine C2 include vinyl iodides, aldehydes, and various catalysts for the NHK reaction . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving calystegine C2 are typically its epimers and other structurally related nortropane alkaloids . These products are often analyzed for their biological activities and potential therapeutic applications .
相似化合物的比较
Calystegine C2 is unique among the calystegines due to its specific inhibitory activity against alpha-mannosidases . Similar compounds in the calystegine group include calystegine A3, B2, and C1 . While all calystegines share a nortropane skeleton, they differ in the number and position of hydroxyl groups, which influence their biological activities and therapeutic potential . For example, calystegine C1 is a potent inhibitor of beta-glucosidase and beta-galactosidase, whereas calystegine C2 exhibits significant inhibitory activity against alpha-mannosidases .
属性
IUPAC Name |
(1R,2R,3R,4S,5R,6R)-8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5/c9-2-1-7(13)6(12)5(11)4(10)3(2)8-7/h2-6,8-13H,1H2/t2-,3-,4+,5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOJRYWHKVYFQK-AGZHHQKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C(C(C1(N2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H]([C@H]([C@H]([C@]1(N2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-44-9 | |
| Record name | Calystegine C2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190957449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


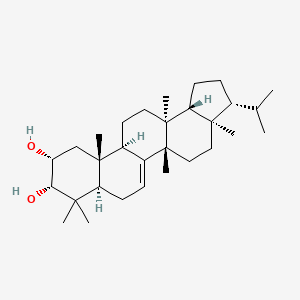
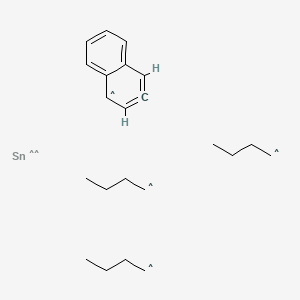
![(1S,6R,8S,11R,12S,15S,16R,19S,21R)-8,19-dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-2-en-5-one](/img/structure/B1494898.png)
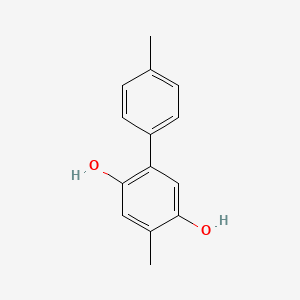
![1-Amino-4-[3-(2,3-dibromopropionylamino)-5-(sodiooxysulfonyl)-2,4,6-trimethylphenylamino]-9,10-dioxoanthracene-2-sulfonic acid sodium salt](/img/structure/B1494905.png)
